molecular formula C9H8N2OS B2710618 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 1862652-93-4

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B2710618
CAS No.: 1862652-93-4
M. Wt: 192.24
InChI Key: YMOCEHRUBRYCHX-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a prop-2-en-1-yloxy substituent at the 4-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The thieno[2,3-d]pyrimidine core can be oxidized or reduced to modify its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include copper sulfate and sodium ascorbate for click reactions, formic acid for cyclization, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, click reactions with aryl and alkyl azides can yield triazole-containing thienopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its promising anticancer activity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-prop-2-enoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCEHRUBRYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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